S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido
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Description
S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido, commonly known as AHOS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHOS is a sulfonamide derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Nucleophilic Side Chains of Proteins
- Research by Llamas et al. (1986) explored the use of N-ethyl-5-phenylisoxazolium 3-sulfonate, a reagent related to sulfonamide compounds, as a probe for nucleophilic side chains in proteins. This demonstrates sulfonamide's potential in biochemical applications, particularly in protein analysis (Llamas, Owens, Blakeley & Zerner, 1986).
Sulfonated Poly(arylene Ether Sulfone)s for Fuel-Cell Applications
- A 2009 study by Bae, Miyatake, and Watanabe synthesized sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, demonstrating its applicability in fuel cells. This research highlights the potential of sulfonated compounds in energy-related materials (Bae, Miyatake & Watanabe, 2009).
Molecular Docking and Density Functional Theory (DFT) Calculations
- Fahim and Shalaby's 2019 research synthesized novel benzenesulfonamide derivatives and conducted molecular docking and DFT calculations. This study indicates the use of sulfonamide derivatives in molecular modeling and pharmaceutical design (Fahim & Shalaby, 2019).
Antioxidant and Antiacetylcholinesterase Activities
- Göçer et al. (2013) synthesized a series of sulfonamides from dopamine derivatives, investigating their antioxidant activities. This research shows the potential of sulfonamide derivatives in developing treatments for diseases related to oxidative stress and enzyme inhibition (Göçer, Akıncıoğlu, Öztaşkın, Göksu & Gülçin, 2013).
Investigation of Fluorescence Binding with Bovine Serum Albumin
- Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This indicates sulfonamide derivatives' role in understanding protein-ligand interactions (Meng, Zhu, Zhao, Yu & Lin, 2012).
properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-16(23)17-6-5-9-20(14-17)28(25,26)22-15-21(24,18-7-3-2-4-8-18)19-10-12-27-13-11-19/h2-9,14,19,22,24H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRDWMIVPFTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide |
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